3,5-dibromo-4-chloro-1H-pyrazole
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Overview
Description
3,5-Dibromo-4-chloro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. The presence of bromine and chlorine atoms in this compound makes it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromo-4-chloro-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically occur under mild conditions and offer high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-chloro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, chlorine, hydrazines, and 1,3-dicarbonyl compounds. Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cycloaddition reactions can produce fused heterocyclic compounds .
Scientific Research Applications
3,5-Dibromo-4-chloro-1H-pyrazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dibromo-4-chloro-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms allows the compound to form strong interactions with these targets, leading to inhibition or activation of specific pathways . The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1H-pyrazole: Similar in structure but lacks the chlorine atom.
4-Chloro-1H-pyrazole: Contains a chlorine atom but lacks the bromine atoms.
3,5-Dimethyl-1H-pyrazole: Contains methyl groups instead of bromine and chlorine atoms.
Uniqueness
3,5-Dibromo-4-chloro-1H-pyrazole is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and versatility in various chemical reactions. This combination of halogens makes it a valuable compound for research and industrial applications .
Biological Activity
3,5-Dibromo-4-chloro-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.
- Molecular Formula : C₃H₃Br₂ClN₂
- Molecular Weight : 230.37 g/mol
- Structure : The compound features bromine and chlorine substituents on the pyrazole ring, which enhance its reactivity and interaction with biological targets.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The halogen atoms in its structure are believed to enhance binding affinity to microbial targets, potentially leading to effective inhibition of growth in various pathogens.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. Its ability to interact with cellular processes makes it a candidate for further investigation in cancer therapeutics. For example, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models.
The presence of halogen substituents facilitates interactions through halogen bonding, which can influence the compound's affinity for enzymes and receptors involved in critical biological pathways. This mechanism is crucial for understanding how this compound exerts its biological effects.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating its potential as an alternative antimicrobial agent.
- Anticancer Potential : In vitro studies using human cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analyses revealed that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Properties
Molecular Formula |
C3HBr2ClN2 |
---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
3,5-dibromo-4-chloro-1H-pyrazole |
InChI |
InChI=1S/C3HBr2ClN2/c4-2-1(6)3(5)8-7-2/h(H,7,8) |
InChI Key |
ATCYERRRANKPPS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NN=C1Br)Br)Cl |
Origin of Product |
United States |
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